2-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Description
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-8-azabicyclo[32Similar compounds such as cocaine, which also contains a bicyclic structure, have been known to interact with the dopamine transporter protein .
Mode of Action
For instance, cocaine blocks the dopamine transporter protein, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synaptic cleft .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-8-azabicyclo[32Based on its structural similarity to other compounds, it may influence the dopaminergic pathways, affecting neurotransmission and leading to downstream effects on mood, reward, and cognition .
Result of Action
The molecular and cellular effects of 2-Methyl-8-azabicyclo[32Based on its potential interaction with the dopamine transporter, it could potentially lead to increased dopamine levels in the synaptic cleft, influencing mood, reward, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be achieved through various methods. One common approach involves the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another method includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield
Properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMQFIFKIXYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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